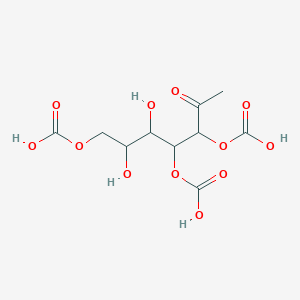

3,4,7-Tris(carboxyoxy)-5,6-dihydroxyheptan-2-one

Beschreibung

2,3,6-Tri-O-carboxymethyl-D-glucose: is a derivative of D-glucose, where carboxymethyl groups are introduced at the 2, 3, and 6 positions of the glucose molecule. This compound is known for its high water solubility and is widely used in various fields, including food, pharmaceuticals, and biotechnology .

Eigenschaften

IUPAC Name |

(1,5-dicarboxyoxy-2,3-dihydroxy-6-oxoheptan-4-yl) hydrogen carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O12/c1-3(11)6(21-9(16)17)7(22-10(18)19)5(13)4(12)2-20-8(14)15/h4-7,12-13H,2H2,1H3,(H,14,15)(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFGOGPPGBIZDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(C(COC(=O)O)O)O)OC(=O)O)OC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von 2,3,6-Tri-O-Carboxymethyl-D-Glucose beinhaltet die Carboxymethylierung von D-Glucose. Der Prozess umfasst in der Regel die folgenden Schritte:

Aktivierung von D-Glucose: D-Glucose wird zunächst aktiviert, indem sie in ihre reaktive Form umgewandelt wird, z. B. in einen Glucoseester.

Carboxymethylierung: Die aktivierte Glucose wird dann in Gegenwart einer Base wie Natriumhydroxid mit Chloressigsäure umgesetzt, um Carboxymethylgruppen an den Positionen 2, 3 und 6 einzuführen.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird die Herstellung von 2,3,6-Tri-O-Carboxymethyl-D-Glucose in großen Reaktoren durchgeführt, in denen die Reaktionsbedingungen wie Temperatur, pH-Wert und Konzentration der Reagenzien sorgfältig kontrolliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann durch Kristallisation oder andere Trennverfahren gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen: 2,3,6-Tri-O-Carboxymethyl-D-Glucose kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Carboxymethylgruppen wieder in Hydroxylgruppen umwandeln.

Substitution: Die Carboxymethylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt

Hauptprodukte:

Oxidation: Carbonsäuren.

Reduktion: D-Glucose-Derivate mit Hydroxylgruppen.

Substitution: Verschiedene substituierte Glucosederivate

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2,3,6-Tri-O-Carboxymethyl-D-Glucose beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen interagieren, die am Kohlenhydratstoffwechsel beteiligt sind, und deren Aktivität verändern.

Wirkmechanismus

The mechanism of action of 2,3,6-Tri-O-carboxymethyl-D-glucose involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes involved in carbohydrate metabolism, altering their activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

2,3,6-Tri-O-Methyl-D-Glucose: Diese Verbindung hat anstelle von Carboxymethylgruppen Methylgruppen an den Positionen 2, 3 und 6.

2,3,6-Tri-O-Acetyl-D-Glucose: Diese Verbindung hat Acetylgruppen an den gleichen Positionen.

Einzigartigkeit: 2,3,6-Tri-O-Carboxymethyl-D-Glucose ist einzigartig aufgrund seiner hohen Wasserlöslichkeit und des Vorhandenseins von Carboxymethylgruppen, die im Vergleich zu seinen Methyl- und Acetyl-Gegenstücken unterschiedliche chemische und physikalische Eigenschaften verleihen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.